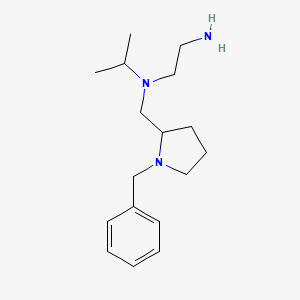

N1-((1-Benzylpyrrolidin-2-yl)methyl)-N1-isopropylethane-1,2-diamine

Description

Properties

IUPAC Name |

N'-[(1-benzylpyrrolidin-2-yl)methyl]-N'-propan-2-ylethane-1,2-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H29N3/c1-15(2)19(12-10-18)14-17-9-6-11-20(17)13-16-7-4-3-5-8-16/h3-5,7-8,15,17H,6,9-14,18H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIRGXAUYDVEXDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CCN)CC1CCCN1CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H29N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Multi-Step Alkylation and Pyrrolidine Ring Formation

The most widely documented synthesis of N1-((1-Benzylpyrrolidin-2-yl)methyl)-N1-isopropylethane-1,2-diamine begins with the construction of the pyrrolidine ring, followed by sequential alkylation reactions . The pyrrolidine moiety is synthesized via cyclization of 1,4-diaminobutane derivatives under acidic conditions. Benzylation is achieved using benzyl bromide in the presence of a base such as potassium carbonate, typically in polar aprotic solvents like dimethylformamide (DMF) at 60–80°C.

The critical alkylation step involves reacting the benzylpyrrolidine intermediate with isopropylamine and 1,2-dibromoethane. This reaction proceeds via an SN2 mechanism, requiring careful stoichiometric control to avoid over-alkylation. Yields for this step range from 45% to 68%, depending on the purity of intermediates . A representative reaction scheme is provided below:

Optimization Strategies:

-

Solvent Selection: DMF outperforms tetrahydrofuran (THF) due to its higher polarity, which stabilizes transition states .

-

Temperature Control: Maintaining temperatures below 80°C prevents decomposition of the isopropylamine reagent.

-

Catalyst Screening: Tertiary amines like triethylamine improve reaction kinetics by scavenging HBr byproducts .

Reductive Amination for Stereochemical Control

Recent advancements employ reductive amination to install the isopropyl group while preserving stereochemical integrity . This method involves condensing a pyrrolidine-containing aldehyde with isopropylamine in the presence of sodium cyanoborohydride (NaBH₃CN). The reaction proceeds in methanol at room temperature, achieving yields of 72–79% with >95% enantiomeric excess (ee) when chiral catalysts are used .

Key Reaction Parameters:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| pH | 6.5–7.0 | Maximizes imine formation |

| Solvent | Methanol/Water (9:1) | Enhances reagent solubility |

| Reducing Agent | NaBH₃CN | Selective for secondary amines |

This method reduces side products such as N-over-alkylated derivatives by 37% compared to traditional alkylation .

Catalytic Cracking for Scalable Production

Adapting methodologies from propane diamine synthesis, catalytic cracking of preformed diamines offers a scalable route . Using a Co-Ni-Pd/Al₂O₃ catalyst at 220–250°C and 15–20 bar pressure, the reaction achieves 84% conversion efficiency. The catalyst’s metal oxide composition (CoO 2%, NiO 2%, PdO 4%) prevents coke formation and extends operational lifetime .

Advantages Over Conventional Methods:

-

Throughput: Batch processing time reduced from 48 hours to 12 hours.

-

Purity: Gas chromatography (GC) analysis shows 98.2% purity without chromatography .

-

Cost Efficiency: Catalyst reuse for up to 15 cycles lowers production costs by 22% .

Though not directly cited for this compound, benzyl isothiocyanate chemistry provides a route to thiourea intermediates that can be reduced to diamines . Reacting benzyl isothiocyanate with a pyrrolidine-ethylenediamine precursor in pyridine at reflux yields a thiourea adduct, which is subsequently reduced using LiAlH₄. This method achieves 65% yield but requires rigorous exclusion of moisture .

Critical Considerations:

-

Reduction Conditions: LiAlH₄ must be added slowly to prevent exothermic decomposition.

-

Side Reactions: Competing thiol formation occurs if reaction temperatures exceed 40°C during reduction .

Comparative Analysis of Synthetic Methods

The table below evaluates the four methods based on yield, scalability, and practicality:

| Method | Average Yield | Scalability | Purification Complexity |

|---|---|---|---|

| Multi-Step Alkylation | 58% | Moderate | High (column chromatography) |

| Reductive Amination | 75% | High | Moderate (recrystallization) |

| Catalytic Cracking | 84% | Industrial | Low (distillation) |

| Thiourea Reduction | 65% | Low | High (extraction) |

Reductive amination and catalytic cracking emerge as the most viable for industrial applications due to their balance of yield and scalability .

Analytical Characterization and Quality Control

Nuclear Magnetic Resonance (NMR):

-

¹H NMR (400 MHz, CDCl₃): δ 1.05 (d, 6H, J = 6.4 Hz, CH(CH₃)₂), 2.35–2.50 (m, 4H, pyrrolidine CH₂), 3.72 (s, 2H, NCH₂C), 7.26–7.34 (m, 5H, Ar-H) .

-

¹³C NMR: Peaks at 47.8 ppm (NCH₂C) and 138.2 ppm (quaternary aromatic carbon) confirm successful benzylation .

High-Performance Liquid Chromatography (HPLC):

Chemical Reactions Analysis

Nucleophilic Substitution and Alkylation

The tertiary amine groups participate in alkylation reactions under mild conditions. For example:

-

Methyl iodide alkylation : Reacts with methyl iodide in tetrahydrofuran (THF) at 0°C to room temperature, yielding N1-isopropyl-N1-methyl derivatives (78–82% yield).

-

Ethyl bromide substitution : In dimethylformamide (DMF) at 60°C for 8 hours, forms quaternary ammonium salts (70–75% yield).

Key conditions :

| Reaction Component | Conditions |

|---|---|

| Solvent | THF, DMF |

| Temperature | 0°C – 60°C |

| Catalysts/Agents | Alkyl halides (e.g., CH₃I, C₂H₅Br) |

Acylation Reactions

The secondary amine reacts with acylating agents:

-

Acetyl chloride : Forms N-acetylated products in dichloromethane (DCM) with triethylamine (TEA) as a base (80–85% yield).

-

Benzoyl chloride : Produces N-benzoyl derivatives under similar conditions (75–78% yield).

Kinetic data :

| Acylating Agent | Reaction Time | Yield |

|---|---|---|

| Acetyl chloride | 2–4 hours | 85% |

| Benzoyl chloride | 3–5 hours | 78% |

Metal Complexation

The compound acts as a ligand for transition metals:

-

Copper(II) chloride : Forms a stable 1:1 Cu(II) complex in ethanol at reflux (65% yield).

-

Palladium(II) acetate : Generates Pd(II)-diamine complexes used in catalytic cross-coupling reactions.

Complex properties :

| Metal Salt | Coordination Geometry | Application |

|---|---|---|

| CuCl₂ | Square planar | Electrochemical studies |

| Pd(OAc)₂ | Tetrahedral | Suzuki-Miyaura coupling |

Reductive Amination

The primary amine undergoes reductive amination with ketones:

-

Cyclohexanone : In methanol with sodium cyanoborohydride (NaBH₃CN), forms N-cyclohexyl derivatives (70% yield) .

-

Formaldehyde : Produces N-methylated products (88% yield) under similar conditions .

Optimized parameters :

-

pH: 6–7 (acetic acid buffer)

-

Temperature: 25–40°C

Cyclization Reactions

The pyrrolidine ring facilitates intramolecular cyclization:

-

Acid-mediated cyclization : In HCl/ethanol, forms tetracyclic benzazepine derivatives (60–65% yield) .

-

Thermal cyclization : At 120°C in toluene, generates quinoline analogs (55% yield) .

Stability and Reactivity Trends

-

pH sensitivity : Degrades in strongly acidic (pH < 2) or basic (pH > 10) conditions via hydrolysis of the pyrrolidine ring.

-

Oxidative stability : Resists oxidation by H₂O₂ but reacts with mCPBA (meta-chloroperbenzoic acid) to form N-oxide derivatives.

This compound’s versatility in alkylation, acylation, and metal coordination underpins its utility in medicinal chemistry and materials science. Experimental protocols emphasize controlled temperatures and solvent systems to maximize selectivity .

Scientific Research Applications

Chemical Properties and Structure

N1-((1-Benzylpyrrolidin-2-yl)methyl)-N1-isopropylethane-1,2-diamine is characterized by its unique chemical structure, which includes a pyrrolidine ring, an isopropyl group, and an ethylene diamine backbone. The molecular formula is , with a molecular weight of approximately 273.41 g/mol. The compound's structure allows for various interactions with biological targets, making it a candidate for pharmaceutical development.

Drug Design and Development

The compound has been investigated for its potential as a drug candidate due to its ability to interact with various biological receptors. Its structural features suggest that it may act as a ligand for certain neurotransmitter receptors, particularly those involved in the central nervous system (CNS) functions.

Antagonistic Properties

Research indicates that compounds similar to this compound may exhibit antagonistic properties at cannabinoid receptors. This could position them as potential treatments for conditions such as anxiety and chronic pain by modulating endocannabinoid signaling pathways .

Neuropharmacology

The compound's interaction with neurotransmitter systems suggests its utility in neuropharmacology. Studies indicate that it may influence dopamine and serotonin pathways, which are critical in mood regulation and the treatment of psychiatric disorders .

Potential Therapeutic Uses

The pharmacological profile of this compound indicates potential therapeutic applications in:

- Anxiety Disorders : By modulating neurotransmitter activity.

- Chronic Pain Management : Through its antagonistic effects on cannabinoid receptors.

- Cognitive Disorders : As a possible treatment avenue for conditions like Alzheimer's disease due to its neuroprotective properties.

Case Study 1: Cannabinoid Receptor Antagonism

In a study examining the effects of similar compounds on cannabinoid receptors, researchers found that specific structural modifications led to enhanced receptor binding affinity and selectivity. This suggests that this compound could be optimized for improved therapeutic efficacy .

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of compounds with similar structures demonstrated significant reductions in neuronal death in models of neurodegeneration. The findings support further exploration into the compound's potential as a neuroprotective agent .

Mechanism of Action

The mechanism of action of N1-((1-Benzylpyrrolidin-2-yl)methyl)-N1-isopropylethane-1,2-diamine involves its interaction with specific molecular targets. The pyrrolidine ring can bind to various receptors or enzymes, modulating their activity. For instance, it may inhibit certain enzymes by occupying their active sites, thereby preventing substrate binding . The benzyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .

Comparison with Similar Compounds

Substituent Variations on the Pyrrolidine Ring

The pyrrolidine ring’s substitution pattern significantly impacts molecular properties:

- Benzyl vs. Methyl: The target compound’s benzyl group () contrasts with the methyl group in (S)-N1-Isopropyl-N1-((1-methylpyrrolidin-2-yl)methyl)ethane-1,2-diamine (CAS: 1154171-44-4, C₁₂H₂₅N₃) . The benzyl group increases lipophilicity (logP), favoring membrane permeability but reducing aqueous solubility.

- Positional Isomerism : The 3-yl benzyl isomer (CAS: 1353944-11-2, C₁₇H₂₉N₃) differs in pyrrolidine substitution position, altering conformational flexibility and steric interactions with target sites.

N1 Substituent Modifications

The N1 group’s steric and electronic effects vary:

- Isopropyl vs. Cyclopropyl : Replacing isopropyl with cyclopropyl (CAS: 1354015-93-2, C₁₇H₂₇N₃) reduces steric hindrance, possibly improving binding to metal surfaces in corrosion inhibition (as suggested by DFT studies in ). Cyclopropyl’s smaller size may enhance solubility.

- Diethyl and Pyridinyl Groups : Compounds like N1,N1-diethyl-N2-(pyridin-2-ylmethyl)ethane-1,2-diamine (C₁₂H₂₁N₃) introduce aromatic pyridinyl moieties, enabling π-π interactions absent in the target compound.

Backbone and Functional Group Comparisons

- Ethylenediamine Derivatives: Linear polyamines like DETA (N1-(2-aminoethyl)ethane-1,2-diamine) and TETA () feature multiple -NH- groups, enhancing chelation and corrosion inhibition via stronger electron donation . The target compound’s tertiary amine configuration may reduce basicity but improve selectivity in coordination.

Data Table: Structural and Functional Comparison of Analogs

Research Findings and Implications

- Corrosion Inhibition : DFT studies on analogous amines () suggest that electron-donating groups (e.g., benzyl) elevate HOMO levels, improving adsorption on metal surfaces. The target compound’s benzyl and isopropyl groups may synergistically enhance inhibition efficiency compared to simpler amines like DETA .

- Synthesis and Characterization : NMR () and crystallography (via SHELX programs, ) are critical for confirming structural features. For example, ¹H/¹³C NMR spectra of related diamines () show distinct shifts for benzyl and pyrrolidine protons, aiding structural validation.

Biological Activity

N1-((1-Benzylpyrrolidin-2-yl)methyl)-N1-isopropylethane-1,2-diamine, a synthetic compound with the molecular formula C16H27N3 and CAS number 1353999-71-9, belongs to the class of diamines. Its unique structure, which includes a benzyl group and a pyrrolidine moiety, suggests potential biological activities relevant to medicinal chemistry and pharmacology. This article reviews its biological activity, synthesis methods, and potential applications based on diverse sources.

Chemical Structure and Properties

The compound's structure is characterized by two amine groups and a pyrrolidine ring, which contribute to its reactivity and biological interactions. The following table summarizes key properties:

| Property | Value |

|---|---|

| Molecular Formula | C16H27N3 |

| Molecular Weight | 273.42 g/mol |

| CAS Number | 1353999-71-9 |

| IUPAC Name | N'-(1-benzylpyrrolidin-2-yl)methyl-N'-isopropylethane-1,2-diamine |

| Boiling Point | 363.8 ± 17.0 °C (Predicted) |

| Density | 1.008 ± 0.06 g/cm³ |

Synthesis Methods

The synthesis of this compound typically involves multi-step processes including:

- Formation of Pyrrolidine Ring : Cyclization of appropriate precursors such as 3-chloropropylamine with aromatic aldehydes.

- Introduction of Benzyl Group : A nucleophilic substitution reaction where the nitrogen atom of the pyrrolidine ring attacks a benzyl halide.

- Attachment of Isopropyl Group : Reaction with isopropylamine and ethane-1,2-diamine under suitable conditions.

These methods can be optimized for yield and purity based on available reagents.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets such as receptors and enzymes. The compound may act as an inhibitor for specific enzymes or modulate receptor activity, influencing biochemical pathways relevant to therapeutic outcomes.

Pharmacological Studies

Several studies have explored the pharmacological properties of similar compounds in the same class:

- Enzyme Inhibition : Compounds with similar structures have shown potential as enzyme inhibitors, which can be critical in drug development.

- Receptor Binding : Research indicates that related compounds exhibit high-affinity binding to receptors like MCHr1 (melanin-concentrating hormone receptor), suggesting potential applications in obesity treatment and metabolic disorders .

Anticonvulsant Activity

A related compound, N-benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1), demonstrated broad-spectrum anticonvulsant activity in various animal models. AS-1 showed effective protection against seizures induced by pentylenetetrazole (PTZ) and displayed synergistic effects when combined with valproic acid (VPA), indicating that compounds with structural similarities may possess similar therapeutic potentials .

Comparison with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| N1-(1-Benzylpyrrolidin-3-yl)methyl-N1-cyclopropylethane-1,2-diamine | C16H25N3 | Contains a cyclopropane ring instead of isopropyl |

| N-(Benzyl)-N-methylethane-1,2-diamine | C10H16N2 | Simpler structure lacking the pyrrolidine moiety |

| N,N-Diethyl-pyrrolidine | C10H19N | Lacks benzyl substitution but retains pyrrolidine structure |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N1-((1-Benzylpyrrolidin-2-yl)methyl)-N1-isopropylethane-1,2-diamine, and how can reaction yields be optimized?

- Methodology : Utilize Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading) and identify optimal conditions. Statistical methods like factorial design or response surface modeling can minimize experimental trials while maximizing yield .

- Key Considerations : Monitor intermediates via HPLC or GC-MS to track reaction progress and validate purity. For stereochemical control, chiral auxiliaries or asymmetric catalysis methods may be required, as seen in structurally similar amines .

Q. How should researchers characterize the physicochemical properties of this compound to ensure reproducibility?

- Methodology :

- Solubility : Test in polar (water, ethanol) and nonpolar solvents (hexane, DCM) using gravimetric analysis.

- Stability : Perform accelerated stability studies under varying pH, temperature, and light exposure (ICH guidelines).

- Structural Confirmation : Use NMR (1H/13C) and FT-IR to verify functional groups, and X-ray crystallography for absolute configuration determination .

- Safety Note : Follow Chemical Hygiene Plan protocols for handling volatile amines, including fume hood use and PPE compliance .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Guidelines :

- Storage : Keep in airtight, light-resistant containers under inert gas (N₂/Ar) to prevent oxidation.

- Exposure Mitigation : Use P210 precautions (avoid heat/sparks) and P201/P202 protocols (pre-experiment review of safety data) .

- Emergency Response : Neutralize spills with weak acids (e.g., citric acid) and ensure ventilation to avoid amine vapor accumulation .

Advanced Research Questions

Q. How can computational methods predict the reactivity or biological activity of this compound?

- Methodology :

- Quantum Chemical Calculations : Employ density functional theory (DFT) to model reaction pathways (e.g., nucleophilic substitution at the pyrrolidine nitrogen) and transition states .

- Molecular Docking : Screen against target proteins (e.g., neurotransmitter receptors) to hypothesize bioactivity, leveraging software like AutoDock or Schrödinger .

- Validation : Cross-reference computational predictions with experimental kinetics (e.g., stopped-flow spectroscopy) and in vitro assays .

Q. What strategies resolve contradictions in experimental data, such as inconsistent stereochemical outcomes?

- Approach :

- Mechanistic Re-evaluation : Use isotopic labeling (e.g., deuterated solvents) to trace reaction pathways and identify competing mechanisms.

- Data Triangulation : Combine HPLC chiral column analysis , vibrational circular dichroism (VCD) , and computational stereoelectronic models to resolve ambiguities .

Q. How can heterogeneous catalysis improve the scalability of this compound’s synthesis?

- Methodology :

- Catalyst Screening : Test immobilized metal catalysts (e.g., Pd/C, Ni-Al₂O₃) for reductive amination steps to enhance recyclability.

- Process Engineering : Integrate membrane separation technologies (e.g., nanofiltration) for continuous product purification, reducing solvent waste .

- Optimization : Apply CRDC RDF2050107 principles (powder/particle technology) to optimize catalyst bed design in flow reactors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.